molecular formula C12H11N3O2 B3263039 Ethyl 2-amino-6-cyano-1H-indole-3-carboxylate CAS No. 365548-02-3

Ethyl 2-amino-6-cyano-1H-indole-3-carboxylate

Cat. No.: B3263039
CAS No.: 365548-02-3
M. Wt: 229.23 g/mol
InChI Key: QJDUXSLZYACSNS-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-cyano-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by its indole core, which is substituted with an amino group at the 2-position, a cyano group at the 6-position, and an ethyl ester group at the 3-position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-6-cyano-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of 2-nitrobenzaldehyde with ethyl cyanoacetate to form an intermediate, which is then cyclized to produce the indole core. The nitro group is subsequently reduced to an amino group, and the final product is obtained through esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-cyano-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Hydrolysis can be carried out using aqueous acid or base.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl 2-amino-6-cyano-1H-indole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-cyano-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The amino and cyano groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-1H-indole-3-carboxylate: Lacks the cyano group at the 6-position.

    Ethyl 6-cyano-1H-indole-3-carboxylate: Lacks the amino group at the 2-position.

    Methyl 2-amino-6-cyano-1H-indole-3-carboxylate: Has a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to the presence of both the amino and cyano groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups with the indole core makes it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 2-amino-6-cyano-1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-2-17-12(16)10-8-4-3-7(6-13)5-9(8)15-11(10)14/h3-5,15H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDUXSLZYACSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C1C=CC(=C2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Zinc powder (2.40 g) was added portionwise to a solution of Cyano-(4-cyano-2-nitro-phenyl)-acetic acid ethyl ester (1.15 g, 4.4 mmol) in 10 mL acetic acid at 80° C. The mixture was then heated at 95° C. for 30 minutes. The reaction was then cooled to room temperature, filtered and the catalyst rinsed with acetic acid. The filtrate was concentrated to near dryness then neutralised with saturated sodium bicarbonate solution. The product was then isolated by filtration and washing with ethyl acetate to give the title compound as a tan solid (700 mg, 69%). 1H NMR (DMSO) δ 11.07 (1H, s), 7.62 (1H, d, J=8.1), 7.49 (1H, d, J=1.1), 7.33 (1H, dd, J=8.1, 1.5), 7.10 (2H, br, s), 4.24 (2H, q, J=7.3), 1.32 (3H, t, J=7.1); LC-MS (1) Rt 1.84 min; m/z 228 (ES−).
Name
Cyano-(4-cyano-2-nitro-phenyl)-acetic acid ethyl ester
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2.4 g
Type
catalyst
Reaction Step One
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-amino-6-cyano-1H-indole-3-carboxylate
Reactant of Route 2
Ethyl 2-amino-6-cyano-1H-indole-3-carboxylate
Reactant of Route 3
Ethyl 2-amino-6-cyano-1H-indole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-amino-6-cyano-1H-indole-3-carboxylate
Reactant of Route 5
Ethyl 2-amino-6-cyano-1H-indole-3-carboxylate
Reactant of Route 6
Ethyl 2-amino-6-cyano-1H-indole-3-carboxylate

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